molecular formula C16H11BrN2O2 B318166 N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B318166
M. Wt: 343.17 g/mol
InChI Key: REVTXOQRDXUBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 5-phenylisoxazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

Scientific Research Applications

N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, the compound is believed to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)18-16(20)14-10-15(21-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20)

InChI Key

REVTXOQRDXUBLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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